1-(5-Chloro-2-methylphenyl)ethanone

Lipophilicity Drug Design Chromatography

1-(5-Chloro-2-methylphenyl)ethanone (CAS 58966-35-1), also known as 5'-chloro-2'-methylacetophenone, is a chlorinated aromatic ketone with the molecular formula C9H9ClO and a molecular mass of 168.62 g/mol. It is an alkyl-phenylketone featuring a methyl group at the 2-position and a chlorine atom at the 5-position on the phenyl ring.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 58966-35-1
Cat. No. B1316759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methylphenyl)ethanone
CAS58966-35-1
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C(=O)C
InChIInChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
InChIKeyUEBGGERYVCEAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-methylphenyl)ethanone (CAS 58966-35-1) for Research and Synthesis: Physicochemical Overview


1-(5-Chloro-2-methylphenyl)ethanone (CAS 58966-35-1), also known as 5'-chloro-2'-methylacetophenone, is a chlorinated aromatic ketone with the molecular formula C9H9ClO and a molecular mass of 168.62 g/mol [1]. It is an alkyl-phenylketone featuring a methyl group at the 2-position and a chlorine atom at the 5-position on the phenyl ring [1]. This compound is cataloged as a key intermediate and building block in the synthesis of more complex pharmaceuticals and agrochemicals, owing to the reactivity of its ketone and chloro functional groups .

Why 1-(5-Chloro-2-methylphenyl)ethanone is Not Interchangeable with Unsubstituted or Isomeric Acetophenone Analogs


The specific 5-chloro-2-methyl substitution pattern on the phenyl ring of 1-(5-Chloro-2-methylphenyl)ethanone confers distinct electronic and steric properties that differentiate it from its unsubstituted parent and positional isomers. Substituting a generic or incorrectly positioned analog can lead to failure in critical research and industrial applications. For instance, the presence of the chlorine atom significantly alters the compound's lipophilicity (LogP) and density compared to 2-methylacetophenone, impacting its behavior in biphasic reactions and chromatographic separations . Furthermore, the position of the chloro substituent directly affects the boiling point, a key parameter for purification and formulation, making it non-interchangeable with other chloro-methylacetophenone isomers [1]. Using the wrong isomer in a synthetic sequence would result in a different reaction outcome and product profile.

Quantitative Differentiation of 1-(5-Chloro-2-methylphenyl)ethanone: A Comparative Data Guide


Comparative Lipophilicity (LogP): 1-(5-Chloro-2-methylphenyl)ethanone vs. Unsubstituted 2-Methylacetophenone

The addition of a chlorine atom at the 5-position significantly increases the compound's lipophilicity. 1-(5-Chloro-2-methylphenyl)ethanone has a LogP of 2.851 , while the unsubstituted parent compound, 2-methylacetophenone, has a LogP of 2.13 . This represents a quantifiable increase in hydrophobicity.

Lipophilicity Drug Design Chromatography ADME

Comparative Density: 1-(5-Chloro-2-methylphenyl)ethanone vs. 4-Chloro-2-methylacetophenone

The density of 1-(5-Chloro-2-methylphenyl)ethanone is 1.159 g/cm³ at 30 °C [1]. This is measurably higher than the density of the 4-chloro positional isomer, 4'-chloro-2'-methylacetophenone, which is reported as 1.13 g/cm³ . This difference can be used for compound identification and purity assessment.

Physical Chemistry Quality Control Formulation

Comparative Boiling Point: 1-(5-Chloro-2-methylphenyl)ethanone vs. 2-Chloro-5-methylacetophenone

The boiling point of 1-(5-Chloro-2-methylphenyl)ethanone is 121-122 °C at a reduced pressure of 7 Torr [1]. In contrast, a different positional isomer, 2-chloro-5-methylacetophenone, has a reported boiling point of 245.5-246.0 °C at atmospheric pressure (760.1 mmHg) [2]. While the pressure conditions differ, this data confirms that the boiling point is highly sensitive to the chloro and methyl substitution pattern.

Purification Distillation Process Chemistry

Commercial Availability and Purity Grade: 1-(5-Chloro-2-methylphenyl)ethanone

1-(5-Chloro-2-methylphenyl)ethanone is commercially available from multiple vendors, typically with a standard purity of 95% or higher, often accompanied by analytical documentation such as NMR, HPLC, or GC . This level of documented purity and established supply chain is a key differentiator when selecting a starting material for multi-step syntheses or structure-activity relationship (SAR) studies, where confidence in the starting material's identity and purity is paramount.

Procurement Supply Chain Purity

Validated Application Scenarios for 1-(5-Chloro-2-methylphenyl)ethanone


Building Block in Medicinal Chemistry for Property Optimization

The quantifiably higher LogP of 1-(5-Chloro-2-methylphenyl)ethanone (2.851) compared to its unsubstituted parent (2.13) makes it a valuable building block in drug discovery. Introducing this moiety into a lead compound can deliberately increase its lipophilicity to improve membrane permeability or target binding, a key strategy in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties [1].

Differentiated Intermediate in Agrochemical Synthesis

This compound serves as a crucial synthetic intermediate in the production of agrochemicals . The specific 5-chloro-2-methyl substitution pattern is required to generate the correct active ingredient or precursor. Substituting a different isomer would lead to a different product, underscoring the need for this specific compound in established synthetic routes.

Material for Physical and Analytical Chemistry Studies

The unique and well-defined physical properties of 1-(5-Chloro-2-methylphenyl)ethanone, including its specific density (1.159 g/cm³ at 30 °C) and boiling point (121-122 °C @ 7 Torr), make it an excellent candidate for studies focused on structure-property relationships, calibration of analytical instruments, or as a standard in chromatographic method development [1].

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